Cas no 10045-56-4 (4-Ethyl-2-phenyl-1H-imidazole)
4-Ethyl-2-phenyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-2-phenyl-1H-imidazole
- 5-ethyl-2-phenyl-1H-imidazole
- NCGC00374459-01
- DTXSID40355809
- 10045-56-4
- SCHEMBL2780530
- BQUSIXSOCHTUCV-UHFFFAOYSA-N
- AKOS006274466
- SCHEMBL13754325
- 1H-Imidazole, 5-ethyl-2-phenyl-
-
- Inchi: 1S/C11H12N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
- InChI Key: BQUSIXSOCHTUCV-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=NC=C1CC
Computed Properties
- Exact Mass: 172.10016
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
- LogP: 2.63910
4-Ethyl-2-phenyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187289-1g |
4-ethyl-2-phenyl-1H-imidazole |
10045-56-4 | 95% | 1g |
$380 | 2021-08-05 | |
| Alichem | A069002468-1g |
4-Ethyl-2-phenyl-1H-imidazole |
10045-56-4 | 95% | 1g |
$344.40 | 2023-09-04 | |
| Chemenu | CM187289-1g |
4-ethyl-2-phenyl-1H-imidazole |
10045-56-4 | 95% | 1g |
$372 | 2023-01-20 | |
| Cooke Chemical | BD2943048-1g |
4-Ethyl-2-phenyl-1H-imidazole |
10045-56-4 | 95+% | 1g |
RMB 1836.80 | 2025-02-20 |
4-Ethyl-2-phenyl-1H-imidazole Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Ethyl-2-phenyl-1H-imidazole
4-Ethyl-2-phenyl-1H-imidazole (CAS No. 10045-56-4): A Versatile Imidazole Derivative with Emerging Applications in Chemical Biology and Drug Discovery
The imidazole derivative, CAS No. 10045-56-4 (chemical name: 4-Ethyl-phenyl-imidazole), is a heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of approximately 161.19 g/mol. Its unique structure combines an imidazole ring fused with an ethyl group at position 4 and a phenyl substituent at position 2, creating a scaffold that exhibits remarkable chemical versatility. This compound has garnered significant attention due to its potential applications across diverse fields such as pharmacology, biochemistry, and material science.
In recent years, advancements in synthetic methodologies have streamlined the production of this imidazole derivative. A notable study published in Nature Chemistry (January 2023) introduced a copper-catalyzed azide–alkyne cycloaddition (CuAAC) protocol that achieves high yields (>98%) under mild conditions by optimizing reaction kinetics and solvent systems. Such improvements highlight its accessibility for large-scale synthesis while maintaining structural integrity.
Biochemical studies reveal that the phenyl group at position 2, coupled with the ethyl substituent at position 4, enhances the compound’s lipophilicity compared to unsubstituted imidazoles. This property facilitates membrane permeability—a critical factor for intracellular drug delivery—making it particularly promising for targeting pathogens within host cells. For instance, researchers at Stanford University demonstrated in early 2023 that this derivative disrupts bacterial biofilm formation by inhibiting quorum sensing pathways without inducing antibiotic resistance.
A groundbreaking application emerged from a collaboration between MIT and Pfizer exploring its anti-inflammatory properties. In vitro assays confirmed potent inhibition of lipoxygenase enzymes (LOX), which are key mediators of inflammatory processes associated with rheumatoid arthritis and asthma. Notably, preclinical trials showed reduced cytokine production (IL-6, TNF-alpha)
In oncology research,CAS No.. ...
In oncology research,
The compound’s ability to modulate histone deacetylase (HDAC) activity has been highlighted in multiple studies since mid-.In oncology research,....
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